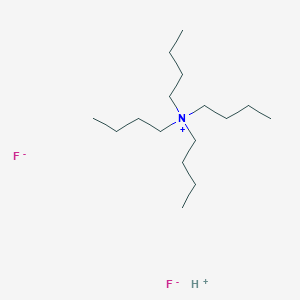
Tetrabutylammonium Hydrogen Difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium Hydrogen Difluoride is a quaternary ammonium salt with the chemical formula C₁₆H₃₇F₂N. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to act as a source of fluoride ions in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Hydrogen Difluoride is typically synthesized by reacting tetrabutylamine with hydrogen fluoride. The reaction conditions need to be carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound can be produced through an ion-exchange process involving hydrofluoric acid and tetrabutylammonium bromide. The resulting product is then purified and collected as an oil .
化学反応の分析
Types of Reactions: Tetrabutylammonium Hydrogen Difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions where it acts as a source of fluoride ions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include silyl ethers and various electrophiles.
Conditions: These reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions include desilylated compounds and various fluorinated organic molecules .
科学的研究の応用
Tetrabutylammonium Hydrogen Difluoride has a wide range of applications in scientific research, including:
作用機序
The mechanism by which Tetrabutylammonium Hydrogen Difluoride exerts its effects involves the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles or bases. The compound’s ability to form strong hydrogen bonds with protic solvents also influences its reactivity and selectivity in different reactions .
類似化合物との比較
Tetrabutylammonium Fluoride: This compound is similar in structure but lacks the hydrogen difluoride component.
Tetrabutylammonium Bromide: Another quaternary ammonium salt, used in ion-exchange processes but does not provide fluoride ions.
Uniqueness: Tetrabutylammonium Hydrogen Difluoride is unique due to its strong acidic properties and its ability to act as a bifluoride source, making it particularly useful in specific chemical reactions where other fluoride sources may not be as effective .
特性
分子式 |
C16H37F2N |
|---|---|
分子量 |
281.47 g/mol |
IUPAC名 |
hydron;tetrabutylazanium;difluoride |
InChI |
InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 |
InChIキー |
ZHBDKVWQJKYIFF-UHFFFAOYSA-M |
正規SMILES |
[H+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


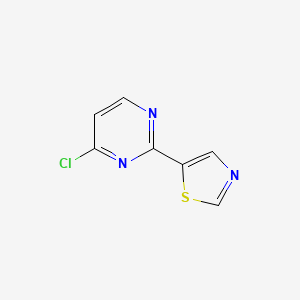
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
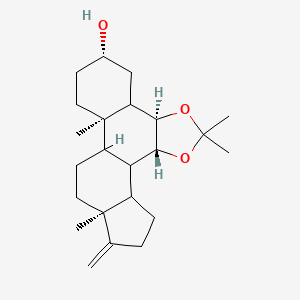
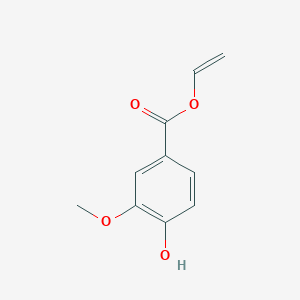

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)

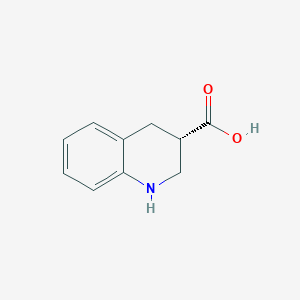

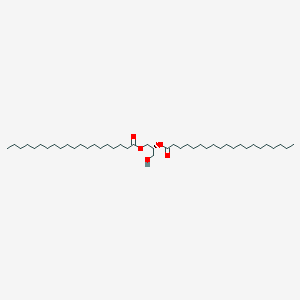
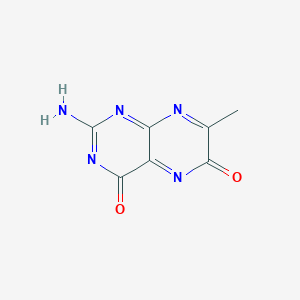
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
